Product packaging for 1-(2,2-diethoxyethyl)-1H-indole(Cat. No.:CAS No. 159884-46-5)

1-(2,2-diethoxyethyl)-1H-indole

Cat. No.: B3106676
CAS No.: 159884-46-5
M. Wt: 233.31 g/mol
InChI Key: YUEGZKLHHPSXQY-UHFFFAOYSA-N
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Description

Contextual Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

The indole framework, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govnih.gov This aromatic heterocyclic structure is a cornerstone in a vast number of natural products, pharmaceuticals, and agrochemicals, prized for its diverse biological activities. nih.govnih.gov The structural versatility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules to achieve desired biological effects or chemical reactivity. nih.gov

Indole derivatives have been central to the development of important drugs and are found in essential biomolecules like the neurotransmitter serotonin. nih.gov The continuous exploration of indole chemistry is driven by the need for new synthetic methodologies that provide efficient access to complex, biologically active compounds. nih.govmdpi.com

Importance of N-Substituted Indoles as Key Intermediates and Building Blocks

Within the broad class of indole derivatives, N-substituted indoles are of particular importance. The modification of the indole nitrogen is a fundamental strategy in organic synthesis to create diverse molecular architectures. acs.orgorganic-chemistry.org The synthesis of N-alkylated indoles from readily available starting materials is a subject of ongoing research, with methods developed that are efficient and generate minimal byproducts. acs.org

These N-substituted compounds are not always the final target molecule but often serve as crucial intermediates. researchgate.net The substituent on the nitrogen can direct further reactions, alter the reactivity of the indole ring, or carry a functional group that will be used in a subsequent synthetic step. The development of novel methods for creating N-substituted indoles, such as PIFA-mediated intramolecular cyclization or transition-metal-catalyzed reactions, highlights their central role as versatile building blocks in the synthesis of complex heterocyclic systems. organic-chemistry.orgacs.org

Conceptual Framework for the 2,2-Diethoxyethyl Moiety as a Versatile Functional Unit

The 2,2-diethoxyethyl group is a classic example of a protecting group in organic synthesis. organic-chemistry.orgwikipedia.org Specifically, it functions as a masked aldehyde. The actual functional group, an aldehyde, is protected as an acetal (B89532), which is stable under a wide range of reaction conditions, particularly those involving nucleophiles or bases where a free aldehyde would react. wikipedia.org

The core principles of a protecting group are that it must be easy to introduce, stable during subsequent reactions, and easy to remove selectively and efficiently when desired. organic-chemistry.orguchicago.edu The diethoxyethyl group, as an acetal, fulfills these criteria. It can be introduced by N-alkylation of indole with a reagent like 2-bromo-1,1-diethoxyethane. It remains intact during various chemical transformations on other parts of the molecule. Subsequently, the acetal can be hydrolyzed under acidic conditions to reveal the reactive aldehyde functionality. wikipedia.org This strategy of protecting and later unmasking a functional group is fundamental to the synthesis of complex organic molecules, allowing for a level of control that would otherwise be impossible to achieve. organic-chemistry.org The use of the 2,2-diethoxyethyl moiety on the indole nitrogen thus transforms the parent indole into a versatile intermediate, primed for conversion into N-substituted indole-2-acetaldehydes, which are valuable precursors for more complex structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B3106676 1-(2,2-diethoxyethyl)-1H-indole CAS No. 159884-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-diethoxyethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-16-14(17-4-2)11-15-10-9-12-7-5-6-8-13(12)15/h5-10,14H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEGZKLHHPSXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=CC2=CC=CC=C21)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2,2 Diethoxyethyl 1h Indole and Its Analogues

Strategies for N-Alkylation of the Indole (B1671886) Nucleus

Direct alkylation of the indole nitrogen represents the most straightforward approach to 1-(2,2-diethoxyethyl)-1H-indole. This involves the reaction of indole or a substituted indole with a reagent carrying the 2,2-diethoxyethyl moiety.

Intermolecular Aza-Wacker-Type N-Alkylation Reactions

A modern approach to N-alkylation involves the enantioselective intermolecular aza-Wacker reaction. While a direct synthesis of this compound using this method has not been explicitly reported, the established protocol for the N-alkylation of indoles with various alkenols provides a strong basis for a proposed synthetic route. This reaction typically employs a palladium catalyst to facilitate the coupling between the indole nitrogen and an alkene.

In a hypothetical application to synthesize the target compound, indole would be reacted with 4,4-diethoxybut-1-ene. The reaction would likely proceed via a syn-aminopalladation mechanism, followed by β-hydride elimination to yield the N-alkylated indole. This strategy is particularly notable for its ability to create a stereocenter adjacent to the nitrogen if a suitable prochiral alkene is used, although in this specific case, the product is achiral.

Reductive Alkylation Utilizing N-Protected Aminoethyl Acetals

Reductive amination is a classic and robust method for forming C-N bonds. This strategy can be adapted for the N-alkylation of the indole nucleus by reacting indole with 2,2-diethoxyacetaldehyde (B1605919) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate hemiaminal, which then dehydrates to an electrophilic N-acyliminium ion or a related species. Subsequent reduction of this intermediate furnishes the desired N-alkylated product.

A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild enough not to reduce the aldehyde starting material but is capable of reducing the intermediate iminium ion. youtube.com Alternatively, catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265) can be employed for a facile, economical, and environmentally benign process. jocpr.com

De Novo Indole Ring Formation Incorporating the 2,2-Diethoxyethyl Motif

An alternative to direct N-alkylation is the construction of the indole ring from precursors that already contain the 2,2-diethoxyethyl group attached to the nitrogen atom. This approach allows for the synthesis of complex and substituted indoles that may be difficult to access through other means.

Cyclization of N-(2,2-Diethoxyethyl)anilines

One of the most direct de novo methods is the synthesis and subsequent cyclization of N-(2,2-diethoxyethyl)aniline. This process typically involves two key steps. First, an appropriately substituted aniline (B41778) is alkylated with an acetaldehyde (B116499) acetal (B89532) derivative, such as bromoacetaldehyde (B98955) diethyl acetal, to form the N-(2,2-diethoxyethyl)aniline intermediate. beilstein-journals.org This alkylation often requires heating in a suitable solvent like ethanol (B145695) with a mild base. beilstein-journals.org

The second step is an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization). beilstein-journals.org Treatment of the N-(2,2-diethoxyethyl)aniline with a strong acid, such as polyphosphoric acid or titanium tetrachloride, promotes the cyclization of the aniline onto the acetal-masked aldehyde, followed by elimination to form the indole ring. beilstein-journals.orgresearchgate.net Protecting the aniline nitrogen with a trifluoroacetyl group has been shown to facilitate this cyclization. beilstein-journals.org

Table 1: Representative Conditions for the Synthesis and Cyclization of N-(2,2-Diethoxyethyl)aniline Precursors This table is a representation of typical conditions described in the literature.

Step Reactants Reagents & Conditions Product Yield Reference
Alkylation p-Toluidine, Bromoacetaldehyde diethyl acetal NaHCO₃, EtOH, Reflux, 96 h N-(2,2-Diethoxyethyl)-4-methylaniline 66% beilstein-journals.org
Cyclization N-(2,2-Diethoxyethyl)-N-methanesulfonylanilines TiCl₄, Aromatic Solvent Substituted Indoles - beilstein-journals.org
Cyclization N-(trifluoroacetyl)-α-anilino acetals Trifluoroacetic acid, (CF₃CO)₂O, Reflux N-(trifluoroacetyl)indoles High beilstein-journals.org

Tandem Benzannulation/Cyclization Protocols

A powerful and convergent strategy for constructing highly substituted indoles involves a tandem benzannulation/cyclization sequence. This method builds a polysubstituted aniline ring first, which is then cyclized to form the indole. The key step is the benzannulation, which can be achieved by reacting an ynamide with a cyclobutenone. nih.gov

To apply this to the synthesis of the target compound, a precursor ynamide bearing the N-(2,2-diethoxyethyl) group is required. For instance, a compound like N-(2,2-diethoxyethyl)-N-(phenylethynyl)aniline could be reacted with a cyclobutenone. This reaction proceeds through a cascade of four pericyclic reactions to produce a multiply substituted N-(2,2-diethoxyethyl)aniline derivative. nih.gov In a documented example, an ynamide bearing a closely related N-(2,2-dimethoxyethyl) group was successfully used in such a benzannulation reaction. nih.gov The resulting substituted aniline is then subjected to acid-, base-, or palladium-catalyzed cyclization to furnish the final indole product. nih.gov

Table 2: Example of a Benzannulation Reaction with an Acetal-Containing Ynamide Based on a reported reaction with a dimethoxy analogue. nih.gov

Ynamide Cyclobutenone Conditions Product (Substituted Aniline)
N-Benzyl-N-(2,2-dimethoxyethyl)ynamide 4-Butylcyclobutenone Toluene, Reflux, 100 min N-Benzyl-N-[5-butyl-3-hydroxy-2-(2,2-dimethoxyethyl)phenyl]amine

Groebke–Blackburn–Bienaymé (GBB) Reactions with Acetal-Substituted Isocyanides for Indole Construction

Multicomponent reactions (MCRs) offer a highly efficient means of generating molecular complexity from simple starting materials in a single step. While the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR that typically produces imidazo-fused heterocycles from an amidine, an aldehyde, and an isocyanide, its principles can be extended to related reactions for indole synthesis. nih.govthieme.de

A more direct route to indole precursors using an MCR framework is the Ugi reaction. The classic Ugi four-component reaction (Ugi-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide. wikipedia.org By carefully selecting the components, this reaction can be used to assemble a precursor perfectly poised for indole formation. Specifically, using an aniline as the amine component and an acetal-protected glyoxal (B1671930) derivative, such as aminoacetaldehyde diethyl acetal, as another component allows for the direct incorporation of the diethoxyethyl motif. orgsyn.orgorgsyn.orgresearchgate.net A subsequent acid-catalyzed cyclization of the Ugi product can then lead to the formation of the indole ring, often yielding a 2-carboxamide (B11827560) substituted indole.

This MCR-based approach is highly valued for its convergency and the vast chemical space that can be accessed by simply varying the four starting components.

Contemporary Approaches in Indole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient protocols. This has led to innovative approaches in indole synthesis that minimize waste, avoid harsh conditions, and reduce reliance on hazardous materials.

Green chemistry principles have been successfully applied to the synthesis of indole derivatives, particularly bis(indolyl)methanes (BIMs), which are formed from the condensation of an indole with an aldehyde. acs.org These approaches focus on using sustainable catalysts and solvents.

Key green strategies include:

Microwave Irradiation (MWI): MWI has been shown to be superior to conventional heating methods, providing higher yields in shorter reaction times under milder conditions. For example, novel fluorinated indoles have been synthesized using a copper catalyst in ethanol under microwave irradiation at 60°C.

Green Catalysts: A variety of environmentally friendly catalysts have been employed. Ionic liquids, such as [Hmim]HSO4, have been used as recyclable catalysts for the one-pot synthesis of 3-pyranyl indole derivatives in water. Nano-catalysts, like nano-TiO2, have also proven highly effective, facilitating the synthesis of BIMs in excellent yields under solvent-free conditions in just a few minutes. acs.org

Water as a Solvent: Water is an ideal green solvent, and several methods have been developed that utilize it as the reaction medium. For instance, an ultrasonic-assisted synthesis of BIMs uses the amino acid taurine (B1682933) as a catalyst in water, offering excellent yields and catalyst recyclability.

The following table showcases various green catalysts used in the synthesis of bis(indolyl)methanes.

CatalystSolventConditionsYield (%)
nano-TiO₂ (10 mol%)Solvent-free80 °C, 3 min95
[Hmim]HSO₄ (20 mol%)WaterReflux, 25 min88-96
TaurineWaterUltrasonic irradiation85-95
Humic acidSolvent-free100 °C, RefluxGood
Squaric acidWaterRoom Temp.Good

Data synthesized from the descriptions in the provided search results. acs.org

The ultimate goal of green synthesis is often to perform reactions without any added catalyst or solvent, which significantly reduces waste and simplifies purification. nih.gov Several such protocols have been developed for indole chemistry.

Solvent-Free and Catalyst-Free Grinding: The condensation of indole with aromatic aldehydes to produce bis(indolyl)methanes can be successfully carried out by simply grinding the reactants together at room temperature without any catalyst or solvent. nih.gov This method represents an ideal green chemistry protocol. nih.gov

Thermal Conditions: Highly functionalized benzazepines have been synthesized by the ring expansion of indoles with dialkylacetylene dicarboxylates under thermal, solvent-free, and catalyst-free conditions, affording products in very good yields. google.com

Visible Light Irradiation: An efficient synthesis of bis(indolyl)methanes has been achieved by irradiating a mixture of indole and various aromatic aldehydes with a simple 150W tungsten lamp in the absence of any solvent or catalyst. acs.org This method offers a simple, mild, and environmentally benign procedure with good yields. acs.org

These contemporary approaches demonstrate a significant shift towards more sustainable and efficient synthetic practices in the field of indole chemistry.

Advanced Applications of 1 2,2 Diethoxyethyl 1h Indole and Its Derivatives As Synthetic Building Blocks

Facilitation of Polycyclic Indole (B1671886) Framework Construction

The construction of polycyclic systems containing an indole core is a central theme in synthetic chemistry, driven by the prevalence of such frameworks in biologically active alkaloids and pharmaceutical agents. nih.govacs.org 1-(2,2-diethoxyethyl)-1H-indole serves as an excellent starting material for accessing the requisite aldehyde intermediates that fuel powerful cyclization reactions. The N-protected acetaldehyde (B116499), upon hydrolysis, yields an aldehyde that can engage in intramolecular reactions with various positions on the indole ring or with appended functionalities to forge new rings.

Table 1: Representative Polycyclic Indole Skeletons Accessible from Indole Aldehyde Precursors

Polycyclic Framework Synthetic Strategy Example Potential Application
Cyclopenta[b]indoles [3+2] Cascade Annulation Anticancer Agents rsc.org
Indolo[1,2-a]quinolones Rh(III)-Catalyzed C2-H Activation Functional Materials
Tetracyclic Indolines Interrupted Fischer Indolization Synthesis of Communesin Alkaloids nih.gov

Synthetic Utility in the Production of Indole-Based Heterocyclic Alkaloid Analogues

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant pharmacological properties, including antitumor and antihypertensive activities. nih.govnih.gov The biosynthesis of many of these alkaloids proceeds through key intermediates such as indole-3-acetaldehyde (IAAld). nih.gov In chemical synthesis, the ability to access and manipulate this intermediate is crucial for the construction of both the natural alkaloids and their synthetic analogues, which are often pursued for improved therapeutic profiles.

This compound provides a synthetic equivalent of N-protected indole-3-acetaldehyde. The acetal (B89532) group ensures stability during preliminary synthetic steps, preventing unwanted side reactions of the highly reactive aldehyde. nih.gov Following deprotection, the liberated aldehyde can be engaged in classic alkaloid synthesis reactions like the Pictet-Spengler condensation with tryptamine (B22526) derivatives or other amine-containing fragments to build the core structures of various indole alkaloids. encyclopedia.pub This strategy has been applied in the synthesis of analogues of alkaloids such as conolidine, a potent analgesic, and various monoterpenoid indole alkaloids. encyclopedia.pubrsc.org The ability to generate the key aldehyde intermediate in a controlled manner from a stable precursor like this compound is a significant advantage in the multi-step total synthesis of these complex molecules. mdpi.com

Table 2: Examples of Indole Alkaloid Classes and Key Synthetic Precursors

Alkaloid Class Key Precursor Synthetic Connection
Monoterpenoid Indole Alkaloids Indole-3-acetaldehyde Building block for tetracyclic skeleton rsc.org
β-Carbolines Tryptamines and Aldehydes Pictet-Spengler Reaction encyclopedia.pub
Strychnos Alkaloids Indole derivatives Multi-step synthesis involving indole functionalization

Precursor Role for Diverse Aldehyde-Derived Functionalizations and Subsequent Transformations

The synthetic utility of this compound is rooted in the versatile reactivity of the aldehyde functional group that is unmasked upon hydrolysis. This liberated aldehyde, 2-(1H-indol-1-yl)acetaldehyde, serves as a gateway to a multitude of subsequent chemical transformations, allowing for extensive functionalization of the N1-side chain of the indole ring.

Once generated, the aldehyde can undergo a variety of classical and modern organic reactions. These include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 2-(1H-indol-1-yl)acetic acid derivatives. These compounds are analogues of the plant hormone auxin (indole-3-acetic acid) and are valuable synthons in their own right. nih.govnih.gov

Reduction: Reduction of the aldehyde provides the corresponding primary alcohol, 2-(1H-indol-1-yl)ethanol, which can be used in etherification or esterification reactions or as a nucleophile.

Carbon-Carbon Bond Formation: The aldehyde is a prime substrate for a wide range of C-C bond-forming reactions. These include Wittig-type olefination to form alkenes, Grignard and organolithium additions to generate secondary alcohols, and aldol (B89426) condensations to build more complex carbon skeletons.

Carbon-Nitrogen Bond Formation: Reductive amination of the aldehyde with primary or secondary amines provides a straightforward route to various N-substituted 2-(1H-indol-1-yl)ethanamines. These products can be valuable intermediates for pharmaceuticals or ligands.

Cascade Annulations: As mentioned previously, the aldehyde can participate in metal-catalyzed cascade reactions with unsaturated partners like alkynes to construct fused ring systems in a single step, demonstrating high atom and step economy. acs.orgacs.org

This array of possible transformations makes this compound a highly versatile building block, enabling the synthesis of a diverse library of N-functionalized indoles from a single, stable precursor.

Table 3: Summary of Transformations for Aldehydes Derived from this compound

Reaction Type Reagents/Conditions Product Class
Oxidation CrO₃, KMnO₄, etc. Carboxylic Acids
Reduction NaBH₄, LiAlH₄ Primary Alcohols
Wittig Reaction Phosphonium Ylides Alkenes
Grignard Reaction RMgX Secondary Alcohols
Reductive Amination Amines, NaBH₃CN Substituted Amines

Contributions to Diversified Organic Synthesis

The role of this compound as a synthetic building block extends across various domains of organic synthesis, from natural product synthesis to medicinal chemistry and materials science. Its primary contribution lies in its ability to serve as a stable, easily handled, and storable precursor for the N1-acetaldehyde derivative of indole. nih.gov The aldehyde functionality is notoriously prone to self-condensation, polymerization, and oxidation, which can complicate synthetic routes. The diethoxy acetal protection circumvents these issues, allowing for the robust construction of complex molecular architectures before the final, strategic unveiling of the reactive aldehyde.

This "protected aldehyde" strategy facilitates the synthesis of indole-containing compounds that would be challenging to prepare by other means. It allows for the selective functionalization at the indole nitrogen, providing access to a different regioisomeric series of compounds compared to the more common C3-substituted indoles like indole-3-acetaldehyde. mdpi.com This alternative substitution pattern is crucial for developing new classes of indole-based drugs and materials with unique biological activities and physical properties. The derivatives synthesized from this building block are key intermediates for compounds with potential applications as anticancer, antiviral, and anti-inflammatory agents. nih.govnih.gov In essence, this compound provides chemists with a reliable tool to expand the chemical space around the indole scaffold, contributing significantly to the diversification of synthetic strategies and the discovery of novel functional molecules. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization of Indole-Acetal Structures

Quantum chemical methods are at the heart of modern computational chemistry, providing a detailed picture of the electron distribution and geometry of molecules.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. niscpr.res.in For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G, are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. niscpr.res.in

Table 1: Representative Calculated Geometrical Parameters for an Indole Ring Core

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C31.38N1-C2-C3109.5
N1-C21.37C2-N1-C7a108.0
C-H (aromatic)~1.08C-C-C (benzene ring)~120
C-N~1.38
C-C~1.40

Note: This table contains representative values for a generic indole core based on DFT calculations and may not represent the exact values for 1-(2,2-diethoxyethyl)-1H-indole.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.ukyoutube.comyoutube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. niscpr.res.in In indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO distribution can be influenced by the nature of the substituents. For this compound, the acetal (B89532) group is not expected to be a strong electron-withdrawing or -donating group, so the HOMO and LUMO are likely to be primarily centered on the indole moiety. The relative stability of substituted indoles can be evaluated based on the calculated energy gap between these frontier molecular orbitals. niscpr.res.in

Table 2: Representative FMO Energies and Properties for an Indole Derivative

ParameterValue (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap4.0 to 5.0

Note: These values are illustrative and based on general findings for indole derivatives. The precise values for this compound would require specific calculations.

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. arxiv.org Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. The key parameters are the polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and non-linear response of the molecule to an external electric field. arxiv.org

Studies on various indole derivatives have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to significant NLO responses. arxiv.orgnih.gov For instance, the investigation of Indole-7-carboxyldehyde revealed that the intramolecular charge transfer from the indole ring to the carboxyl group results in a large hyperpolarizability. arxiv.orgresearchgate.net While the diethoxyethyl group in this compound is not a strong electron-withdrawing group, theoretical calculations could still provide valuable insights into its NLO properties, which might be modest but still of interest. The investigation of structure-property relationships at the molecular level can aid in the exploration of indole derivatives with fascinating NLO properties. nih.gov

Theoretical Spectroscopic Property Predictions and Correlations

Computational chemistry also allows for the prediction of various spectroscopic properties, which can be used to validate experimental data and aid in structural elucidation.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated chemical shifts with experimental data, the proposed structure can be confirmed. For complex molecules with multiple possible isomers or conformers, this can be a particularly powerful tool. For this compound, predicted NMR shifts would be crucial for assigning the signals of the ethoxy groups and the ethyl bridge, which can be challenging to interpret from experimental data alone.

Theoretical IR spectroscopy involves calculating the vibrational frequencies and intensities of a molecule. libretexts.org These calculated frequencies correspond to the various stretching, bending, and torsional motions of the atoms. Each functional group has characteristic vibrational modes, making theoretical IR spectra a valuable tool for functional group identification. researchgate.net

For this compound, the calculated IR spectrum would show characteristic peaks for the C-H stretching of the aromatic indole ring and the aliphatic diethoxyethyl group, C-N stretching, C-O-C stretching of the ether linkages, and the out-of-plane bending modes of the indole ring. researchgate.net By comparing the predicted spectrum with the experimental one, a detailed assignment of the observed bands can be made. Furthermore, different conformers of the molecule may exhibit subtle differences in their calculated IR spectra, providing a means to study conformational equilibria. DFT calculations are a prominent method used to model IR spectra. acs.org

Table 3: Predicted Characteristic IR Frequencies for this compound (Illustrative)

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (if unsubstituted)~3400
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2850
C=C Aromatic Ring Stretch1600-1450
C-N Stretch1350-1250
C-O-C Asymmetric Stretch1150-1085
Aromatic C-H Out-of-Plane Bend800-700

Note: This table provides expected ranges for the functional groups present in the molecule. Precise frequencies require specific DFT calculations.

Conformational Analysis and Stability Studies

A comprehensive conformational analysis of this compound, which would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities, has not been specifically reported. Such an analysis would typically involve rotating the flexible bonds of the diethoxyethyl side chain and calculating the potential energy of each resulting conformation.

Theoretical studies on other flexible molecules often reveal multiple low-energy conformers. For a molecule like this compound, the orientation of the diethoxyethyl group relative to the indole ring would be a key determinant of conformational stability. Factors such as steric hindrance between the ethoxy groups and the indole ring, as well as potential weak intramolecular interactions, would influence the preferred conformations.

Without specific computational data, any discussion of the relative energies and populations of different conformers would be purely speculative.

Reaction Pathway Energetics and Transition State Analysis

Similarly, specific studies on the reaction pathway energetics and transition state analysis for reactions involving this compound are not available. This type of analysis is crucial for understanding the kinetics and mechanisms of chemical reactions. It involves mapping the energy landscape of a reaction from reactants to products, identifying the high-energy transition state that must be overcome.

For example, a common reaction of the indole nitrogen is alkylation. A computational study of this process for this compound would involve calculating the energy profile for the approach of an alkylating agent, the formation of the transition state, and the final product. These calculations would provide the activation energy, which is related to the reaction rate.

In the absence of such specific studies for this compound, it is not possible to provide data on reaction barriers or the geometries of transition states for any of its potential reactions. General knowledge of indole chemistry suggests that the indole ring can undergo various electrophilic substitution reactions, but the specific energetic details for this N-substituted derivative have not been computationally elucidated.

Advanced Analytical Methodologies in Chemical Research of the Compound

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic techniques are fundamental in determining the precise molecular structure of "1-(2,2-diethoxyethyl)-1H-indole". Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "this compound". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For indole (B1671886) derivatives, characteristic signals are observed for the aromatic protons of the indole ring, as well as for the protons of the substituent at the N-1 position. In the case of "this compound," specific resonances would be expected for the ethyl groups of the diethoxy acetal (B89532) and the methylene (B1212753) protons connecting the acetal to the indole nitrogen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the indole ring and the diethoxyethyl substituent provide further confirmation of the compound's structure. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed for definitive assignment of all proton and carbon signals by showing correlations between directly bonded and long-range coupled nuclei, respectively. researchgate.net

Isotopic Labeling Studies: While direct isotopic labeling studies on "this compound" are not extensively documented in readily available literature, this technique is a powerful method for elucidating reaction mechanisms and protein-ligand interactions. ckisotopes.comunl.ptnih.gov In principle, the compound could be synthesized using isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled indole, to trace the fate of specific atoms in chemical or biological processes. ckisotopes.comunl.pt Such labeling would allow for specialized NMR experiments to be performed, providing deeper insights into its metabolic pathways or binding modes with biological macromolecules. nih.govcore.ac.uk The use of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) can simplify complex spectra and enhance the sensitivity of NMR experiments. ckisotopes.comunl.ptnih.gov

Table 1: Representative NMR Data for Indole Derivatives This table presents typical chemical shift ranges for protons and carbons in indole-containing structures, which are useful for the interpretation of the NMR spectra of this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole N-H8.0 - 8.2 (if unsubstituted)-
Indole Aromatic Protons6.5 - 7.7102 - 136
N-CH₂~4.2~45 - 50
O-CH (acetal)~4.8~100 - 105
O-CH₂ (ethoxy)~3.5 - 3.7~60 - 65
CH₃ (ethoxy)~1.2~15

Note: Actual chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Characterization of Functional Groups and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. oregonstate.eduvscht.cz The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretches from the indole ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the diethoxyethyl group are found just below 3000 cm⁻¹. libretexts.org

C=C stretching vibrations: These absorptions from the aromatic indole ring are expected in the 1600-1450 cm⁻¹ region. libretexts.org

C-N stretching vibrations: The stretching of the C-N bond within the indole ring will also produce characteristic peaks.

C-O stretching vibrations: Strong absorptions corresponding to the C-O bonds of the diethyl acetal group are expected in the 1150-1050 cm⁻¹ region. pressbooks.pub

IR spectroscopy is also a valuable tool for monitoring the progress of reactions involving "this compound". wiley.com For example, in a synthesis reaction, the appearance of the characteristic indole and acetal peaks, and the disappearance of reactant peaks, can indicate the formation of the desired product.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Aromatic C=CStretch1600 - 1450
C-O (acetal)Stretch1150 - 1050
C-NStretch1360 - 1250

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of "this compound". nih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the compound, as very few combinations of atoms will have the same exact mass.

For "this compound" (C₁₄H₁₉NO₂), the expected exact mass can be calculated. HRMS analysis would confirm this mass, providing strong evidence for the compound's identity and purity. Any significant deviation from the calculated mass would suggest the presence of impurities or an incorrect structural assignment. HRMS is often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to gently ionize the molecule for analysis.

Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating "this compound" from reaction mixtures, byproducts, and impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like "this compound". preprints.orgresearchgate.net In HPLC, the compound is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the compound between the two phases.

For "this compound," a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.govnih.gov By creating a calibration curve with standards of known concentration, HPLC can be used for the precise quantification of the compound in a sample. nih.govresearchgate.net The purity of a sample can also be assessed by the presence of a single, sharp peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netmdpi.com This method is particularly well-suited for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC-MS can be invaluable for identifying volatile byproducts or degradation products that may be present in a sample. nih.govnih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com The compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that can be used to identify the compound by comparison to spectral libraries. researchgate.netnih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state for any chemical compound is achieved through single-crystal X-ray diffraction analysis. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

Despite a thorough search of available scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound was found. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and specific intramolecular bond lengths and angles for this specific molecule cannot be provided at this time.

For illustrative purposes, the table below indicates the type of data that would be generated from such an analysis. The values presented are hypothetical and serve only to demonstrate the format and nature of crystallographic data.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical formulaC₁₄H₁₉NO₂
Formula weight233.31
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4
Density (calculated) (g/cm³)Value not available
R-factorValue not available

Note: The data in this table is for illustrative purposes only and does not represent actual experimental data for this compound.

The absence of this data in the public domain suggests that a single-crystal X-ray structure of this compound has likely not yet been determined or reported. Such a study would be a valuable contribution to the chemical literature, providing definitive structural proof and a solid-state conformational model for this indole derivative. This information would be invaluable for computational modeling, understanding structure-activity relationships, and for the design of new synthetic routes or materials incorporating this molecular scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,2-diethoxyethyl)-1H-indole?

The compound is typically synthesized via N-alkylation of indole derivatives. For example, indole can be treated with a diethoxyethyl halide (e.g., 2,2-diethoxyethyl bromide) in the presence of a strong base like sodium hydride (NaH) in dimethyl sulfoxide (DMSO) . The reaction proceeds under anhydrous conditions at room temperature, followed by purification via flash column chromatography using ethyl acetate/hexane mixtures. Yield optimization may require adjusting the stoichiometry of the alkylating agent and reaction time.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on multinuclear NMR spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

  • 1H NMR : A triplet at δ ~4.6–4.7 ppm for the ethoxyethyl methylene protons (-CH2-O-) and a triplet at δ ~3.3–3.4 ppm for the adjacent N-CH2 group .
  • 13C NMR : Peaks at δ ~50–55 ppm for the ethoxy carbons and δ ~110–120 ppm for aromatic indole carbons. HRMS provides precise molecular ion confirmation (e.g., [M+H]+ calculated for C14H19NO2: 240.1389) .

Q. What purification techniques are effective for isolating this compound?

Flash column chromatography with ethyl acetate/hexane gradients (e.g., 70:30 ratio) is commonly used . Residual solvents like DMF can be removed by heating under vacuum (90°C) post-purification. TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) aids in monitoring reaction progress .

Advanced Research Questions

Q. How can transition metal catalysts enhance functionalization of this compound?

Rhodium-catalyzed C–H activation enables regioselective modifications. For example, cationic RhCp*(CH3CN)32 in methanol at 80°C facilitates coupling with fluoroalkenes or heteroaromatics, achieving yields up to 89% . Substrate scope can be expanded by tuning electron-donating/withdrawing groups (EDG/EWG) on the indole core. Mechanistic studies suggest a radical or oxidative pathway depending on the solvent and catalyst system .

Q. What strategies address low yields in N-alkylation reactions of indole derivatives?

Key factors include:

  • Solvent optimization : Polar aprotic solvents like DMF or PEG-400 improve solubility of indole intermediates .
  • Catalyst selection : Copper iodide (CuI) accelerates click chemistry-based alkylation, as seen in triazole-linked indole syntheses .
  • Base strength : NaH or potassium tert-butoxide (t-BuOK) enhances deprotonation efficiency for challenging substrates .

Q. How do electronic effects influence the reactivity of this compound in electrophilic substitution?

The ethoxyethyl group at the 1-position acts as an electron-donating group (EDG) , directing electrophiles to the 3- or 5-positions of the indole ring. For example, nitration or halogenation occurs preferentially at these sites, as demonstrated in SAR studies of analogous compounds . Steric hindrance from the diethoxyethyl group may limit reactivity at the 2-position, necessitating directing groups or transition metal catalysts for functionalization .

Q. What analytical challenges arise in characterizing this compound derivatives?

Discrepancies in NMR chemical shifts may occur due to rotameric equilibria of the ethoxyethyl side chain. For example, splitting of methylene proton signals (e.g., δ 3.3–4.7 ppm) can complicate integration. Variable-temperature NMR or computational modeling (DFT) helps resolve such ambiguities . HRMS and X-ray crystallography (where feasible) provide additional validation .

Methodological Considerations

Q. How can researchers optimize reaction scalability for this compound synthesis?

  • Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps like N-alkylation.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to minimize toxicity .
  • Catalyst recycling : Immobilized Rh or Pd catalysts (e.g., on silica or polymer supports) enhance cost-efficiency in metal-mediated reactions .

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile organic compounds (e.g., DMF, ethyl acetate).
  • Waste disposal : Segregate halogenated byproducts (e.g., from alkylation) and neutralize acidic/basic residues before disposal .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats are mandatory; eye protection is required when handling corrosive reagents (e.g., NaH) .

Data Contradictions and Troubleshooting

Q. Why do reported yields for this compound vary across studies?

Discrepancies often stem from:

  • Impurity in starting materials : Indole derivatives must be rigorously dried (e.g., over molecular sieves) to prevent side reactions.
  • Chromatography conditions : Variations in solvent polarity or column loading affect recovery rates .
  • Catalyst activity : Batch-to-batch differences in metal catalyst purity (e.g., Rh or Cu salts) impact turnover numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.